

An In-depth Technical Guide to the Thermodynamic Properties of Methyl Valerate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl valerate

Cat. No.: B166316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **methyl valerate** (CAS: 624-24-8), a methyl ester of pentanoic acid.[\[1\]](#)[\[2\]](#) The data and methodologies presented are essential for professionals in research, science, and drug development, where understanding the physicochemical behavior of chemical compounds is critical.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic data for **methyl valerate**, compiled from various sources.

Table 1: Vapor Pressure of **Methyl Valerate**

Temperature (°F)	Vapor Pressure (mmHg)
124	63
167	262
199	320
25 (77 °F, est)	11.043

Data sourced from NTP (1992) and The Good Scents Company.[\[1\]](#)[\[3\]](#)

Table 2: Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$) of **Methyl Valerate** at 298.15 K

$\Delta_{\text{vap}}H^\circ$ (kJ/mol)	Method	Reference
43.7 ± 0.3	GS	Verevkin and Emel'yanenko, 2008
43.7 ± 0.2	N/A	van Genderen, van Miltenburg, et al., 2002
43.3 ± 0.5	GC	Azandegbe, 1987
44.3 ± 0.5	C	Gatta, Stradella, et al., 1981
46.1 ± 0.3	GCC	Fuchs and Peacock, 1980
44.1 ± 0.1	GCC	Fuchs and Peacock, 1980
43.10 ± 0.06	C	Mansson, Sellers, et al., 1977
43.1 ± 0.1	C	Månsson, Sellers, et al., 1977
43. ± 1.	V	Adriaanse, Dekker, et al., 1965
42.2	N/A	Adriaanse, Dekker, et al., 1965
43. ± 1.	V	Hancock, Watson, et al., 1954
42.0	N/A	Hancock, Watson, et al., 1954

Data compiled from the NIST Chemistry WebBook.[\[2\]](#) GS: Gas Saturation, GC: Gas Chromatography, C: Calorimetry, GCC: Gas Chromatography-Calorimetry, V: Vapor Pressure Temperature Dependence.

Table 3: Liquid Phase Heat Capacity (C_p, liquid) of **Methyl Valerate** at 298.15 K

C_p, liquid (cal/mol*K)	Reference
54.042	Pintos, Bravo, et al., 1988
54.80	Fuchs, 1979

Data compiled from the NIST Chemistry WebBook.[\[4\]](#)

Table 4: Standard Enthalpy of Formation (ΔfH°) of **Methyl Valerate**

Phase	ΔfH° (kJ/mol)	Method	Reference
Liquid	-514.2 ± 7.1	Ccb	Adriaanse, Dekker, et al., 1965
Liquid	-527.	Ccb	Hancock, Watson, et al., 1954
Gas	-471.5 ± 1.7	Ccb	Adriaanse, Dekker, et al., 1965
Gas	-485.3 ± 1.7	Ccb	Hancock, Watson, et al., 1954

Data compiled from the NIST Chemistry WebBook.[\[4\]](#)[\[5\]](#) Ccb: Combustion Calorimetry.

Experimental Protocols

Detailed methodologies for determining the key thermodynamic properties are outlined below. These protocols are generalized from established experimental techniques for esters.

The ebullioscopic method directly measures the boiling temperature of a substance at different pressures.[\[6\]](#)

- Apparatus Setup: A specialized vapor-liquid equilibrium apparatus is used, consisting of a boiling flask, a condenser, a temperature measurement system (with a precision of ± 0.01 K), and a pressure control system (with a precision of ± 0.1 mbar).
- Sample Preparation: A sample of pure **methyl valerate** (approximately 200 mL) is placed in the boiling flask.
- Equilibrium Establishment: The system pressure is set to a desired value, and the liquid is heated to its boiling point. The system is allowed to reach equilibrium, characterized by the constant recycling of the liquid and condensed vapor phases.

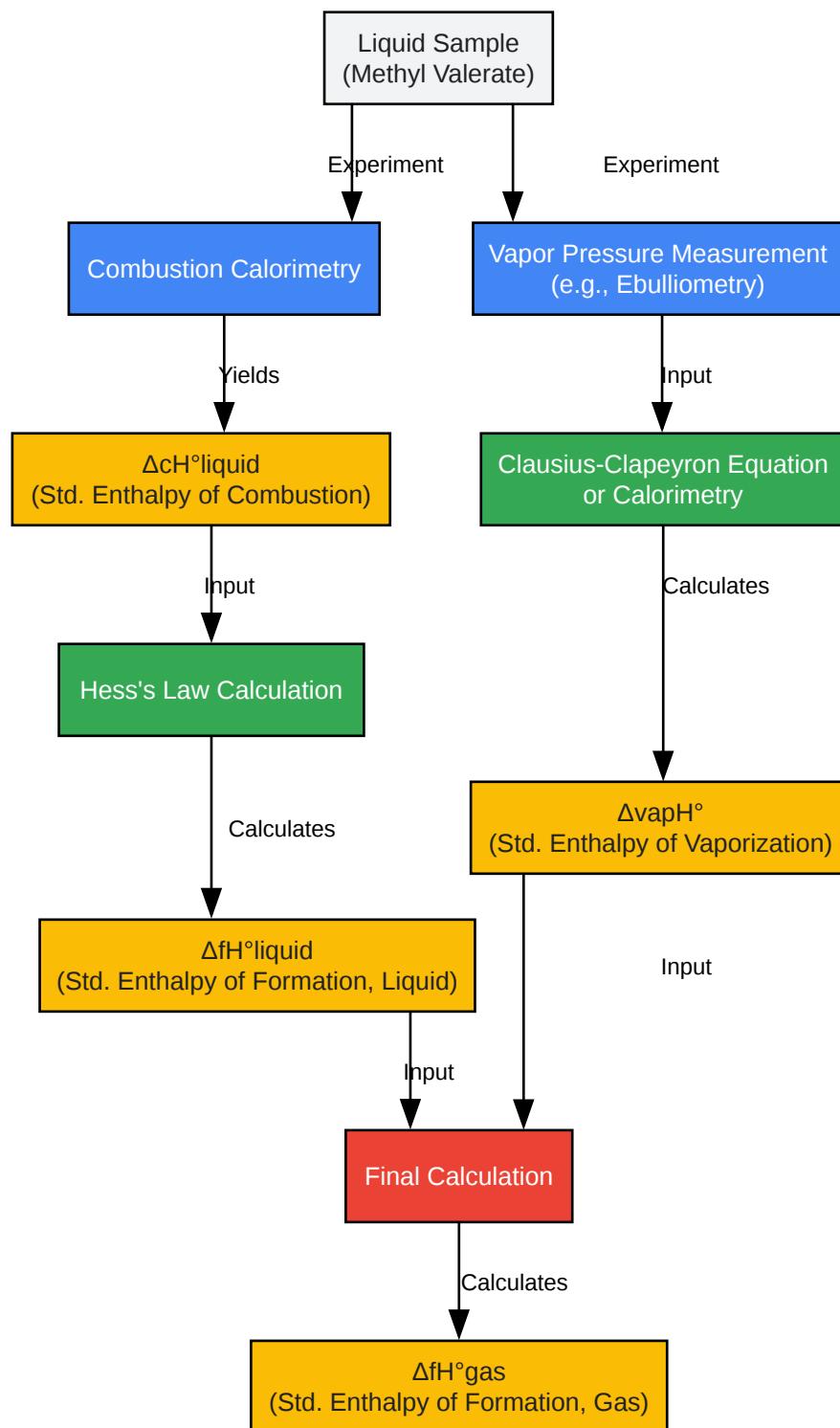
- Data Acquisition: The boiling temperature is recorded at the set pressure.
- Data Repetition: The procedure is repeated at various pressures to obtain a set of corresponding boiling temperatures. All measurements are performed in triplicate to ensure accuracy.

This method combines gas chromatography with solution calorimetry to determine the enthalpy of vaporization.[\[7\]](#)

- Determination of Solvation Enthalpy:
 - Gas Chromatography: The retention times of **methyl valerate** are measured on a gas chromatograph equipped with a specific stationary phase (e.g., DC-200 silicone fluid) at various temperatures.[\[7\]](#)
 - Calculation: The solvation enthalpy is calculated from the temperature dependence of the corrected retention times.[\[7\]](#)
- Determination of Enthalpy of Solution:
 - Solution Calorimetry: The heat of solution of **methyl valerate** in the same stationary phase used in the GC is measured using an isoperibol solution calorimeter at a constant temperature (e.g., 25°C).[\[7\]](#)
- Calculation of Enthalpy of Vaporization: The enthalpy of vaporization is calculated by combining the solvation enthalpy and the enthalpy of solution.[\[7\]](#)

DSC is a common technique for measuring the heat capacity of liquids.[\[8\]](#)

- Apparatus Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.[\[8\]](#)
- Sample Preparation: A small, accurately weighed sample of **methyl valerate** (typically 10-100 mg) is hermetically sealed in an aluminum pan.[\[8\]](#) An empty, sealed pan is used as a reference.


- Measurement Protocol: The sample and reference pans are subjected to a controlled temperature program, which includes heating and cooling ramps at a constant rate (e.g., 10 °C/min) over the desired temperature range.[8]
- Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The specific heat capacity is calculated from the heat flow, the sample mass, and the heating rate.[8]

The standard enthalpy of formation is often determined indirectly from the standard enthalpy of combustion, which is measured using a bomb calorimeter.[9]

- Sample Preparation: A precisely weighed sample of pure **methyl valerate** is placed in a crucible inside a high-pressure vessel ("bomb").
- Combustion: The bomb is filled with excess pure oxygen at high pressure and then submerged in a known quantity of water in a calorimeter. The sample is ignited electrically.
- Temperature Measurement: The temperature change of the water in the calorimeter is measured accurately.
- Calculation of Enthalpy of Combustion: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system. This gives the standard enthalpy of combustion.[10]
- Calculation of Enthalpy of Formation: The standard enthalpy of formation of **methyl valerate** is then calculated using Hess's Law, by combining the standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[9]

Visualization of Thermodynamic Relationships

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation in the gas phase ($\Delta_fH^\circ_{\text{gas}}$) from experimentally determined thermodynamic properties.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the gas-phase standard enthalpy of formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl valerate | C6H12O2 | CID 12206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl valerate [webbook.nist.gov]
- 3. methyl valerate, 624-24-8 [thegoodsentscompany.com]
- 4. Methyl valerate [webbook.nist.gov]
- 5. Methyl valerate [webbook.nist.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 10. Enthalpy Changes* — the science sauce [thesciencehive.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Methyl Valerate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166316#methyl-valerate-thermodynamic-properties\]](https://www.benchchem.com/product/b166316#methyl-valerate-thermodynamic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com